4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine

Description

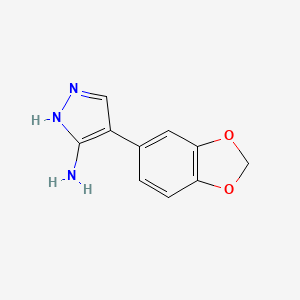

4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine is a chemical compound that features a unique structure combining a pyrazole ring with a 1,3-dioxaindan moiety

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10-7(4-12-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYHIMNEDDIXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the 1,3-Dioxaindan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.

Coupling of the Two Moieties: The final step involves coupling the 1,3-dioxaindan moiety with the pyrazole ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives, including 4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine, against various cancer cell lines. For instance, derivatives of pyrazole have shown significant activity against liver and breast cancer cells, with IC50 values indicating potent cytotoxicity. In one study, compounds related to pyrazole demonstrated selective activity against HepG2 (liver cancer) and MCF (breast cancer) cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer properties .

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory and antimicrobial activities. The presence of the pyrazole ring has been linked to the inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases. Additionally, some studies have reported antibacterial properties against various pathogens, indicating a broader therapeutic potential .

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

Organic Synthesis Applications

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex structures. For instance, it can be utilized in the synthesis of functionalized thiophene-based pyrazole amides through methodologies like Suzuki-Miyaura coupling .

Case Studies in Synthesis

A notable case study involved the synthesis of functionalized thiophene derivatives using this compound as a starting material. The resulting compounds exhibited promising biological activities, showcasing the utility of this pyrazole derivative in developing new therapeutic agents .

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against liver and breast cancer cells | IC50 values < 600 nM for several derivatives |

| Anti-inflammatory | Potential treatment for inflammatory diseases | Inhibition of key inflammatory pathways |

| Antimicrobial | Activity against various pathogens | Effective against multiple bacterial strains |

| Polymer Chemistry | Cross-linking agent for enhanced polymer properties | Improved thermal stability and mechanical strength |

| Organic Synthesis | Building block for novel compounds | Successful synthesis of functionalized thiophenes |

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-(1,3-Dioxaindan-5-yl)pentanoic acid: Shares the 1,3-dioxaindan moiety but differs in the rest of the structure.

1,3-Benzodioxole derivatives: Compounds with similar dioxole rings but different substituents.

Uniqueness

4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine is unique due to its combination of the pyrazole ring and the 1,3-dioxaindan moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

4-(1,3-Dioxaindan-5-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties. The review synthesizes findings from various studies to provide a comprehensive overview of the compound’s potential applications in medicine.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step reactions, often starting from simpler pyrazole derivatives. Specific methods include condensation reactions and cyclization processes that yield high-purity products suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various pathogens. For instance, compounds structurally similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 18 | 0.015 µg/mL |

| Pseudomonas aeruginosa | 15 | 0.030 µg/mL |

| Candida albicans | 16 | 0.025 µg/mL |

The mechanism of action is believed to involve interference with bacterial DNA gyrase, leading to disruption of DNA replication and transcription processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound exhibited cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF7), and gastric cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.399 |

| MCF7 | 0.580 |

| NUGC | 0.060 |

The structure-activity relationship (SAR) studies indicated that modifications on the pyrazole ring significantly influence cytotoxicity. For instance, the introduction of electron-withdrawing groups enhanced potency against certain cancer types .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. The compound shows favorable binding energy profiles with key enzymes involved in cancer progression and microbial resistance.

Binding Affinity Data

| Target Enzyme | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |

|---|---|---|

| DNA Gyrase | -10.07 | 3 |

| Prostaglandin Synthase | -8.06 | 2 |

These interactions suggest that the compound may act as a competitive inhibitor, providing a basis for its observed biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of pyrazole derivatives against multi-drug resistant strains of bacteria. Results indicated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapy.

- Clinical Trials for Cancer Treatment : Preliminary trials involving pyrazole derivatives have shown promising results in reducing tumor size in patients with advanced liver cancer, warranting further investigation into their use as adjunct therapies alongside existing chemotherapeutics.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : The pyrazole NH2 group typically appears as a broad singlet near δ 5.5–6.5 ppm, while the dioxane protons resonate as a multiplet at δ 4.0–4.5 ppm. Aromatic protons in the 1,3-dioxaindan ring show splitting patterns dependent on substitution .

- IR Spectroscopy : Stretching vibrations for NH2 (~3350 cm⁻¹) and C-O-C in the dioxane ring (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+) provides molecular weight validation, as demonstrated for structurally similar pyrazol-5-amines .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for pyrazol-5-amine derivatives?

Q. Advanced Research Focus

- Assay Standardization : Compare MIC (minimum inhibitory concentration) values under consistent conditions (e.g., bacterial strains, solvent controls). For example, pyrazole derivatives with 4-chlorophenyl groups showed variable antibacterial activity depending on substituent position .

- Structure-Activity Relationship (SAR) Analysis : Use computational tools (e.g., molecular docking) to correlate electronic effects (e.g., electron-withdrawing substituents on the dioxaindan ring) with target binding .

- Control for Redox Activity : Selenium-containing analogs (e.g., 4-(arylselanyl) derivatives) may exhibit nonspecific redox effects, necessitating ROS scavenger controls .

What strategies are recommended for analyzing non-covalent interactions in the solid-state structure of this compound?

Q. Advanced Research Focus

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using Crystal Explorer. For example, a polymorph of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine showed distinct C-H···O and N-H···N interactions in triclinic vs. monoclinic forms .

- Energy Framework Calculations : Compare electrostatic, dispersion, and total interaction energies to rationalize packing motifs.

- NCI Plots : Visualize weak interactions (e.g., van der Waals forces) using NCIPLOT, critical for understanding solubility and stability .

How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Q. Advanced Research Focus

- Bioisosteric Replacement : Replace the dioxaindan ring with bioisosteres like 1,4-benzodioxane or furan to modulate lipophilicity and metabolic stability .

- Substituent Tuning : Introduce electron-deficient groups (e.g., -CF3, -NO2) at the pyrazole 4-position to enhance π-stacking with aromatic residues in enzyme active sites .

- Prodrug Strategies : Modify the NH2 group to a carbamate or acyloxymethyl derivative for improved membrane permeability, with enzymatic cleavage in vivo .

What are the common pitfalls in interpreting X-ray diffraction data for pyrazol-5-amine derivatives, and how can they be mitigated?

Q. Advanced Research Focus

- Disorder Modeling : Flexible dioxane rings may exhibit positional disorder. Use PART and SUMP commands in SHELXL to refine disordered segments .

- Hydrogen Atom Placement : For NH2 groups, validate H-atom positions using DFT-optimized geometries or neutron diffraction data if available.

- Twinned Data : Apply the HKLF 5 format in SHELXTL to handle overlapping reflections in twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.